molecular formula C10H13Cl2NO2 B3262015 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol CAS No. 350712-67-3

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol

Cat. No.: B3262015
CAS No.: 350712-67-3
M. Wt: 250.12 g/mol
InChI Key: XVUQUTDOVKEXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. This compound is characterized by the presence of a dichlorophenoxy group, a methylamino group, and a propanol backbone. It is commonly used in medicinal chemistry for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol typically involves the following steps:

    Preparation of 3,5-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 3,5-Dichlorophenoxypropan-2-ol: The 3,5-dichlorophenol is then reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 3,5-dichlorophenoxypropan-2-ol.

    Amination: The final step involves the reaction of 3,5-dichlorophenoxypropan-2-ol with methylamine under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, particularly as a beta-adrenergic receptor antagonist.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-adrenergic receptor antagonist with a similar mechanism of action.

    Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.

    Metoprolol: A beta-1 adrenergic receptor antagonist with applications in treating cardiovascular diseases.

Uniqueness

1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the dichlorophenoxy group enhances its binding affinity to beta-adrenergic receptors, making it a potent antagonist. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for research and industrial applications.

Properties

IUPAC Name

1-(3,5-dichlorophenoxy)-3-(methylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2/c1-13-5-9(14)6-15-10-3-7(11)2-8(12)4-10/h2-4,9,13-14H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUQUTDOVKEXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(COC1=CC(=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol
Reactant of Route 3
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol
Reactant of Route 5
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichlorophenoxy)-3-(methylamino)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.